molecular formula C10H17N3O B13966955 3-(Isopropylamino)-3-(pyrazin-2-yl)propan-1-ol

3-(Isopropylamino)-3-(pyrazin-2-yl)propan-1-ol

Cat. No.: B13966955
M. Wt: 195.26 g/mol
InChI Key: ZFBZLCCHYOPCQH-UHFFFAOYSA-N
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Description

3-(Isopropylamino)-3-(pyrazin-2-yl)propan-1-ol is a chemical compound that features a pyrazine ring and an isopropylamino group attached to a propanol backbone. Compounds with such structures are often of interest in medicinal chemistry due to their potential biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(Isopropylamino)-3-(pyrazin-2-yl)propan-1-ol typically involves the following steps:

    Formation of the pyrazine ring: This can be achieved through the cyclization of appropriate precursors.

    Attachment of the propanol backbone: This step may involve nucleophilic substitution reactions.

    Introduction of the isopropylamino group: This can be done through reductive amination or other suitable amination reactions.

Industrial Production Methods

Industrial production methods would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of catalysts, optimized reaction conditions, and efficient purification techniques.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The hydroxyl group in the propanol backbone can undergo oxidation to form a ketone or aldehyde.

    Reduction: The pyrazine ring can be reduced under certain conditions.

    Substitution: The isopropylamino group can participate in substitution reactions, particularly nucleophilic substitutions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) with a catalyst can be used.

    Substitution: Nucleophilic substitution reactions may involve reagents like sodium hydride (NaH) or other strong bases.

Major Products

    Oxidation: Formation of ketones or aldehydes.

    Reduction: Reduced pyrazine derivatives.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

3-(Isopropylamino)-3-(pyrazin-2-yl)propan-1-ol may have applications in various fields:

    Chemistry: As an intermediate in the synthesis of more complex molecules.

    Biology: Potential use in studying biological pathways and interactions.

    Medicine: Possible therapeutic applications due to its structural features.

    Industry: Use in the production of pharmaceuticals or other chemical products.

Mechanism of Action

The mechanism of action for 3-(Isopropylamino)-3-(pyrazin-2-yl)propan-1-ol would depend on its specific biological target. Generally, such compounds may interact with enzymes, receptors, or other proteins, modulating their activity and leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

    3-(Aminomethyl)-3-(pyrazin-2-yl)propan-1-ol: Similar structure but with an aminomethyl group instead of an isopropylamino group.

    3-(Isopropylamino)-3-(pyridin-2-yl)propan-1-ol: Similar structure but with a pyridine ring instead of a pyrazine ring.

Uniqueness

3-(Isopropylamino)-3-(pyrazin-2-yl)propan-1-ol is unique due to the specific combination of the pyrazine ring and the isopropylamino group, which may confer distinct biological and chemical properties compared to similar compounds.

Properties

Molecular Formula

C10H17N3O

Molecular Weight

195.26 g/mol

IUPAC Name

3-(propan-2-ylamino)-3-pyrazin-2-ylpropan-1-ol

InChI

InChI=1S/C10H17N3O/c1-8(2)13-9(3-6-14)10-7-11-4-5-12-10/h4-5,7-9,13-14H,3,6H2,1-2H3

InChI Key

ZFBZLCCHYOPCQH-UHFFFAOYSA-N

Canonical SMILES

CC(C)NC(CCO)C1=NC=CN=C1

Origin of Product

United States

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